卡芬嗪

描述

Carfenazine, also known as carfentanil, is a synthetic opioid that is significantly more potent than fentanyl, a clinically prescribed opioid. It is primarily used in veterinary medicine for large animals due to its high potency. Carfentanil has become a concern as a contaminant in illicit drugs and has been implicated in the ongoing opioid crisis due to its potential for abuse and high risk of overdose .

Synthesis Analysis

The synthesis of carfentanil and its metabolites has been a subject of research due to its relevance in understanding the drug's pharmacokinetics and potential for abuse. The primary metabolites of carfentanil have been structurally confirmed through chemical synthesis, which is crucial for the development of treatment protocols and analysis of biomedical samples from human exposures . The ease of synthesis of carfentanil contributes to its availability as an illicit additive in the clandestine manufacture of scheduled drugs .

Molecular Structure Analysis

The molecular structure of carfentanil is designed to bind selectively to the μ-opioid receptors in the brain. Studies have shown that [11C]carfentanil, a positron emission tomography (PET) ligand, has a higher affinity and binding potential for the μ1 subtype of opioid receptors compared to the μ2 subtype. This preferential binding is significant for clinical studies that employ [11C]carfentanil, as they are likely biased to measure μ1 rather than μ2 .

Chemical Reactions Analysis

Carfentanil's chemical reactions, particularly its metabolism, are important for understanding its pharmacological effects and potential for toxicity. The primary metabolites of carfentanil, generated from human liver microsomes, have been evaluated for their μ-opioid receptor (MOR) functional activity. A major metabolite showed comparable activity to the parent opioid, while three other metabolites also exhibited significant MOR functional activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of carfentanil contribute to its pharmacological profile and potency. As a potent μ-opioid receptor agonist, carfentanil's properties allow it to cross the blood-brain barrier effectively and exert its effects. The pharmacology, approved indications, dosage, and adverse effects of carfentanil have been discussed in the literature, highlighting its remarkable potency and the risks associated with its use .

科研应用

[11C]Carfentanil and μ-Opioid Receptors

瑞克松和安东尼(2015年)在《分子成像》中的研究强调了[11C]Carfentanil在研究人脑中μ-阿片受体方面的应用。他们的研究表明,与μ2相比,[11C]Carfentanil更倾向于结合μ1亚型的阿片受体,这表明使用[11C]Carfentanil进行的临床研究很可能偏向于测量μ1而不是μ2受体。这一发现对于理解类似卡芬嗪化合物的选择性激动剂特性及其与特定阿片受体亚型的相互作用具有重要意义(Eriksson & Antoni,2015)。

TFMPP刺激性质在5-HT1B受体激活中的应用

施赫特(1988年)在《药理生物化学与行为》中探讨了1-(3-三氟甲基苯基)哌嗪(TFMPP)作为5-HT1B受体激活模型的应用。这项研究揭示了卡芬嗪类似物在调节5-HT1B受体方面的潜力,暗示了卡芬嗪及相关化合物在神经递质受体研究领域的更广泛应用(Schechter, 1988)。

地芬氟拉明和非那敏对摄食行为的影响

罗斯和罗兰德(1998年)在《精神药理学》中探讨了地芬氟拉明和非那敏单独及联合对大鼠摄食行为的影响。这项研究虽然不直接涉及卡芬嗪,但展示了类似化合物在调节食欲和摄食行为方面的潜力,为理解卡芬嗪在管理肥胖等疾病中的应用提供了一个途径(Roth & Rowland, 1998)。

三嗪和氨基甲酸酯杀虫剂的免疫调节作用

惠伦等人(2003年)在《化学生物相互作用》中探讨了三嗪和氨基甲酸酯杀虫剂对人类自然杀伤细胞的免疫调节作用。这项研究虽然与卡芬嗪无直接关联,但提供了类似化合物可能如何影响免疫细胞功能的理解,可能延伸到卡芬嗪在免疫调节中的作用(Whalen et al., 2003)。

基于金颗粒的传感器用于检测卡洛芬

Na等人(2020年)在《食品与农业免疫学》中开发了一种新型基于金颗粒的纸传感器,用于检测牛肌肉中的卡洛芬。虽然卡洛芬与卡芬嗪不同,但这项研究展示了用于检测结构类似于卡芬嗪的化合物的方法的进展,这可能适用于制药质量控制和残留检测(Na et al., 2020)。

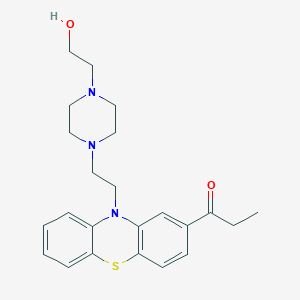

性质

IUPAC Name |

1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2S/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28/h3-4,6-9,18,28H,2,5,10-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSMZRXAEFNJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022745 | |

| Record name | Carphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

A yellow, powdered, phenothiazine antipsychotic agent used in the treatment of acute or chronic schizophrenia. The term "phenothiazines" is used to describe the largest of the five main classes of neuroleptic antipsychotic drugs. These drugs have antipsychotic and, often, antiemetic properties, although they may also cause severe side effects such as akathisia, tardive dyskinesia and extrapyramidal symptoms. Carphenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. | |

| Record name | Carphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Carfenazine | |

CAS RN |

2622-30-2 | |

| Record name | Carphenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carfenazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carfenazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY16Y8Z7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

175-177 | |

| Record name | Carphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

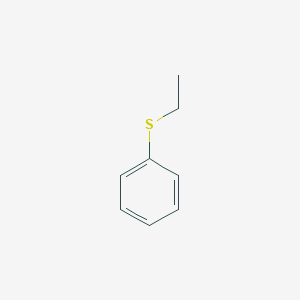

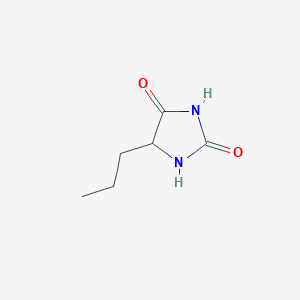

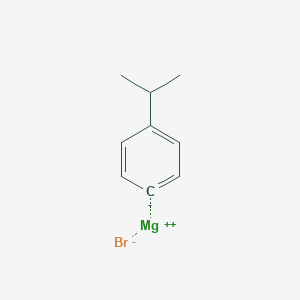

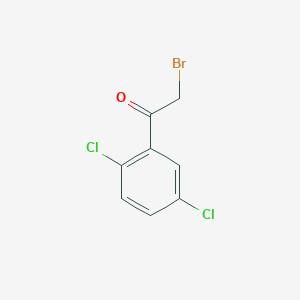

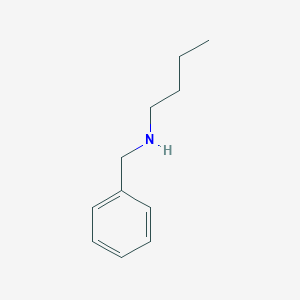

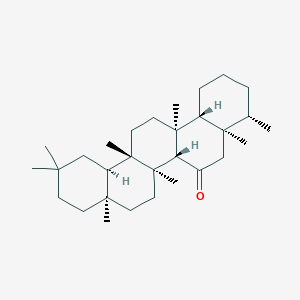

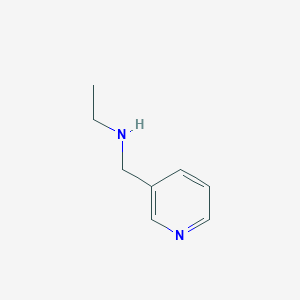

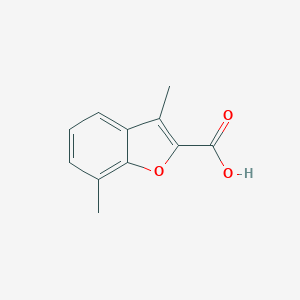

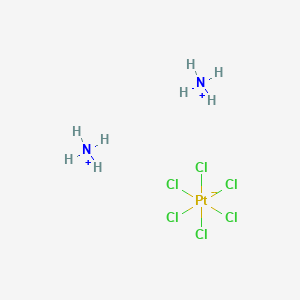

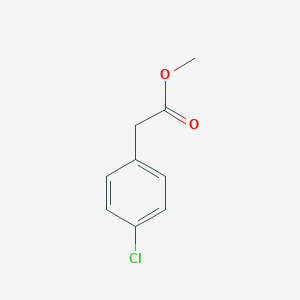

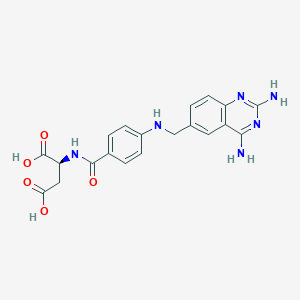

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。